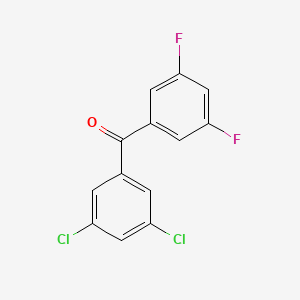

3,5-Dichloro-3',5'-difluorobenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

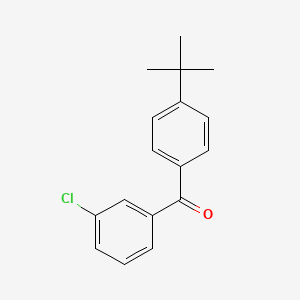

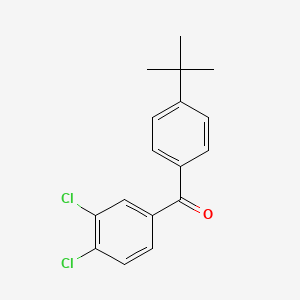

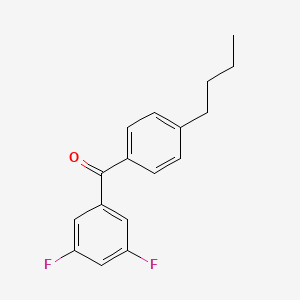

3,5-Dichloro-3’,5’-difluorobenzophenone is an organic compound with the molecular formula C13H6Cl2F2O . It is also known by other names such as (3,5-dichlorophenyl)- (3,5-difluorophenyl)methanone . The molecular weight of this compound is 287.08 g/mol .

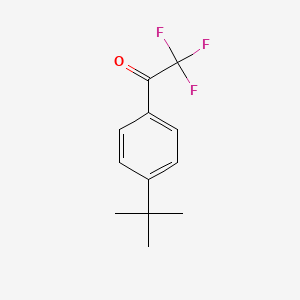

Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-3’,5’-difluorobenzophenone consists of two phenyl rings, one of which has two chlorine atoms and the other has two fluorine atoms at the 3 and 5 positions . The two rings are connected by a carbonyl group .Physical And Chemical Properties Analysis

3,5-Dichloro-3’,5’-difluorobenzophenone has several computed properties. It has a molecular weight of 287.08 g/mol . It has a XLogP3-AA value of 4.7, indicating its lipophilicity . It has no hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds . Its exact mass and monoisotopic mass are both 285.9763765 g/mol . Its topological polar surface area is 17.1 Ų . It has 18 heavy atoms . Its complexity, as computed by Cactvs, is 293 .Wissenschaftliche Forschungsanwendungen

Nucleophilic Aromatic Substitution (NAS) Reactivity

3,5-Dichloro-3',5'-difluorobenzophenone has been characterized for its NAS behavior. It has shown sufficient reactivity for NAS reactions, essential for the synthesis of high molecular weight, amorphous poly(arylene ether)s with pendant benzoyl groups. These polymers exhibit a range of glass transition temperatures, indicating the versatility of this compound in polymer synthesis (Beek & Fossum, 2009).

Fluorogenic Molecule for RNA Imaging

3,5-Dichloro-3',5'-difluorobenzophenone derivatives have been studied for their fluorogenic properties when bound to the Spinach aptamer, a molecule selected for imaging RNA. These derivatives exhibit weak fluorescence in liquid solvents, which is enhanced significantly when photoisomerization is impeded, demonstrating its potential in biological imaging and RNA studies (Santra et al., 2019).

UV Filters Transformation and Toxicity

The transformation of benzophenone-based UV filters in chlorinated water and their toxicity were studied, identifying the formation of chlorinated products, including 3,5-dichloro derivatives. This research highlights the environmental impact and stability of chlorinated benzophenone derivatives in aquatic environments (Zhuang et al., 2013).

Synthesis of Fluorinated Derivatives

Research into the synthesis of fluorinated derivatives from chloro-nitrobenzene and chloro-dinitrobenzene has been conducted, demonstrating the application of 3,5-Dichloro-3',5'-difluorobenzophenone in the development of novel compounds with potential applications in materials science and pharmaceuticals (Sipyagin et al., 2004).

Catalyzed Synthesis in Ionic Liquids

The catalyzed synthesis of 4,4'-Difluorobenzophenone from fluorobenzene in acidic imidazolium chloroaluminate ionic liquid demonstrates an innovative approach to chemical synthesis, leveraging the unique properties of ionic liquids for efficient and high-yield chemical reactions (Lichun & Ming-hui, 2009).

Eigenschaften

IUPAC Name |

(3,5-dichlorophenyl)-(3,5-difluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl2F2O/c14-9-1-7(2-10(15)5-9)13(18)8-3-11(16)6-12(17)4-8/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLFRFWTFIIFOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(=O)C2=CC(=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl2F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374166 |

Source

|

| Record name | 3,5-Dichloro-3',5'-difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloro-3',5'-difluorobenzophenone | |

CAS RN |

844885-17-2 |

Source

|

| Record name | 3,5-Dichloro-3',5'-difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B1302631.png)